molecular formula C15H12BrNO5 B4033163 2-nitrophenyl (4-bromo-2-methylphenoxy)acetate

2-nitrophenyl (4-bromo-2-methylphenoxy)acetate

Cat. No.: B4033163
M. Wt: 366.16 g/mol
InChI Key: MIOXDZYCKFJMOD-UHFFFAOYSA-N
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Description

2-nitrophenyl (4-bromo-2-methylphenoxy)acetate is a useful research compound. Its molecular formula is C15H12BrNO5 and its molecular weight is 366.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.98989 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chromogenic Substrates for Esterases

A study by Levine, Lavis, and Raines (2008) introduced a stable chromogenic substrate for esterases, utilizing a trimethyl lock moiety to isolate structural components and release p-nitroaniline upon hydrolysis. This "prochromophore" has potential applications in various assays, offering an alternative to the commonly used but unstable p-nitrophenyl acetate (Levine, Lavis, & Raines, 2008).

Synthesis and Rearrangement Studies

Buchstaller and Anlauf (2004) discussed the spontaneous rearrangement of 2-nitrophenols during alkylation, leading to the formation of 2-nitro substituted aniline derivatives. This process, observed during the reduction of 2-aryloxy-2-methylpropionamides, highlights the complex reactions and potential for creating valuable chemical compounds (Buchstaller & Anlauf, 2004).

Catalysis of Ester Hydrolysis

The general basic catalysis of ester hydrolysis by various bases, including the hydrolysis of nitrophenyl acetates, was explored by Bender and Turnquest (1957). They noted the importance of the acidity of the alcoholic residue in esters for catalysis, providing insights into enzymatic hydrolysis mechanisms (Bender & Turnquest, 1957).

Nonlinear Optical Properties

Naseema et al. (2010) synthesized hydrazones from 2-(4-methylphenoxy)-N′-[(1E)-(4-nitrophenyl)methylene]acetohydrazide and studied their nonlinear optical properties. These compounds, showing potential as optical device materials, highlight the functional versatility of nitrophenyl derivatives in advanced material science (Naseema et al., 2010).

Carbonic Anhydrase Inhibitors

Akbaba et al. (2013) investigated novel bromophenol derivatives, including those synthesized from brominated 2-methylphenyl compounds, for their inhibitory effects on carbonic anhydrase. These studies offer a foundation for developing new pharmaceuticals targeting various diseases (Akbaba et al., 2013).

Properties

IUPAC Name

(2-nitrophenyl) 2-(4-bromo-2-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO5/c1-10-8-11(16)6-7-13(10)21-9-15(18)22-14-5-3-2-4-12(14)17(19)20/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOXDZYCKFJMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.